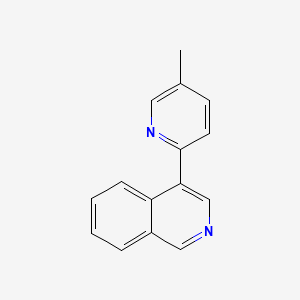
4-(5-Methyl-pyridin-2-yl)-isoquinoline
Übersicht
Beschreibung
4-(5-Methyl-pyridin-2-yl)-isoquinoline is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(5-Methyl-pyridin-2-yl)-isoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoquinoline framework substituted with a 5-methyl-pyridine group. This structural configuration contributes to its unique pharmacological properties, enabling interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- G-Quadruplex Stabilization : Research indicates that compounds with isoquinoline moieties can stabilize G-quadruplex (G4) structures in DNA, which are implicated in regulating gene expression. For instance, studies have shown that certain isoquinoline derivatives selectively bind to G4 DNA, potentially inhibiting DNA polymerization and affecting telomere dynamics in cancer cells .
- Antimicrobial Activity : Isoquinoline derivatives have demonstrated significant antimicrobial properties. In a study examining various alkaloids, compounds similar to this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Antibacterial Activity
A study evaluated the antibacterial effects of various isoquinoline derivatives, including this compound. The findings revealed:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results suggest that this compound exhibits strong antibacterial activity, particularly against pathogenic strains like S. aureus and E. coli .
Anticancer Properties
In addition to antimicrobial activity, this compound has shown potential anticancer effects. Its ability to stabilize G4 structures may lead to the inhibition of telomerase activity in cancer cells, thereby inducing apoptosis and inhibiting cell proliferation .
Case Studies
- G4 Stabilization in Cancer Therapy : A study explored the use of isoquinoline derivatives as G4 stabilizers. The results indicated that these compounds could effectively inhibit the growth of telomerase-positive cancer cell lines by disrupting normal telomere function .
- Antimicrobial Efficacy : Another investigation into the antibacterial properties of isoquinolines highlighted their effectiveness against various bacterial strains, reinforcing their potential use in developing new antibiotics .
Eigenschaften
IUPAC Name |
4-(5-methylpyridin-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-7-15(17-8-11)14-10-16-9-12-4-2-3-5-13(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZUQDNHYDELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















